2-(1H-Indazol-6-ylthio)-N-methyl-benzamide
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Overview
Description
“2-(1H-Indazol-6-ylthio)-N-methyl-benzamide” is a chemical compound that belongs to the family of indazole derivatives. It has a molecular formula of C15H13N3OS and a molecular weight of 283.4 g/mol .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) . The Canonical SMILES representation is CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 283.4 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 283.07793322 g/mol . The topological polar surface area is 83.1 Ų . It has a heavy atom count of 20 . The compound is a pale-yellow to yellow-brown solid at room temperature .Scientific Research Applications
Anticancer and Anti-inflammatory Activities
Indazole derivatives, including structures like 2-(1H-Indazol-6-ylthio)-N-methyl-benzamide, have been identified for their potential in therapeutic applications, particularly in the realm of anticancer and anti-inflammatory treatments. The indazole scaffold is significant pharmacologically, forming the core structure of numerous compounds with potential therapeutic value. Research into indazole derivatives has revealed promising anticancer and anti-inflammatory activities. These derivatives are also explored in disorders involving protein kinases and neurodegeneration, highlighting their versatile therapeutic potential beyond the initially identified applications (Denya, Malan, & Joubert, 2018).
Alzheimer's Disease Research
The development of amyloid imaging ligands, including compounds with indazole derivatives, marks significant progress in Alzheimer's disease research. These compounds have been studied for their ability to measure amyloid in vivo in the brain, providing insights into the pathophysiological mechanisms and progression of amyloid deposits. The technique facilitates early detection of Alzheimer's disease and is crucial in the evaluation of new antiamyloid therapies (Nordberg, 2007).
Novel Synthetic Opioids Exploration
In the quest for new euphoric substances on the illicit drugs market, the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides, have been extensively reviewed. This exploration sheds light on the emergence of substances of abuse with similar chemical structures to known compounds. It underscores the importance of international early warning systems in tracking emerging psychoactive substances and highlights the need for pre-emptive research to ensure new substances are detected early in toxicological samples. This research is pivotal for understanding the potential impact of novel synthetic opioids on drug markets and public health (Sharma, Hales, Rao, NicDaéid, & McKenzie, 2018).
Safety And Hazards
properties
IUPAC Name |
2-(1H-indazol-6-ylsulfanyl)-N-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS/c1-16-15(19)12-4-2-3-5-14(12)20-11-7-6-10-9-17-18-13(10)8-11/h2-9H,1H3,(H,16,19)(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFLDDCNCFRBIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C=NN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Indazol-6-ylthio)-N-methyl-benzamide |
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